molecular formula C12H11FO2 B13466796 2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylicacid

2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylicacid

Katalognummer: B13466796
Molekulargewicht: 206.21 g/mol
InChI-Schlüssel: NTUBFFCZQDCRIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid is an organic compound with a unique structure that includes a fluorophenyl group attached to a cyclopentene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application. Detailed studies on its mechanism of action are essential to understand its full potential and limitations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid is unique due to its specific structural features, such as the presence of a fluorophenyl group and a cyclopentene ring

Eigenschaften

Molekularformel

C12H11FO2

Molekulargewicht

206.21 g/mol

IUPAC-Name

2-(2-fluorophenyl)cyclopentene-1-carboxylic acid

InChI

InChI=1S/C12H11FO2/c13-11-7-2-1-4-9(11)8-5-3-6-10(8)12(14)15/h1-2,4,7H,3,5-6H2,(H,14,15)

InChI-Schlüssel

NTUBFFCZQDCRIJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=C(C1)C(=O)O)C2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.